8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a sulfonyl group attached to a chlorinated methylphenyl ring, along with an oxa-thia-azaspirodecane core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the core spiro structure. One common method involves the reaction of a suitable sulfonyl chloride with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler spirocyclic structures.
Substitution: The chlorine atom on the methylphenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler spirocyclic compounds.
Scientific Research Applications
8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also features a spirocyclic structure and is known for its inhibitory effects on receptor-interacting protein kinase 1 (RIPK1).
Spirotetramat: Another spirocyclic compound used as an insecticide, known for its efficacy and safety in agricultural applications.
Uniqueness
What sets 8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane apart is its combination of a sulfonyl group with a chlorinated methylphenyl ring and an oxa-thia-azaspirodecane core
Properties
IUPAC Name |
8-(3-chloro-2-methylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S2/c1-11-12(15)3-2-4-13(11)21(17,18)16-7-5-14(6-8-16)19-9-10-20-14/h2-4H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVCMQHHDOUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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